molecular formula C5H14N2 B15306760 N3-methylbutane-1,3-diamine

N3-methylbutane-1,3-diamine

Cat. No.: B15306760
M. Wt: 102.18 g/mol
InChI Key: JTYYWQRSEPVEHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N3-methylbutane-1,3-diamine is an organic compound that belongs to the class of diamines Diamines are characterized by the presence of two amine groups (-NH2) attached to a carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-methylbutane-1,3-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reductive amination of 3-methylbutanal with ammonia or primary amines in the presence of a reducing agent like sodium cyanoborohydride. Another approach involves the hydrogenation of nitriles using catalysts such as Raney nickel or palladium on carbon .

Industrial Production Methods

Industrial production of this compound often employs large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts to convert nitriles or imines into the desired diamine. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N3-methylbutane-1,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce primary amines .

Scientific Research Applications

N3-methylbutane-1,3-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N3-methylbutane-1,3-diamine exerts its effects involves interactions with various molecular targets. The amine groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound can also participate in nucleophilic attacks, altering the structure and function of target molecules .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diaminopropane: A shorter-chain diamine with similar reactivity but different physical properties.

    1,4-Diaminobutane (Putrescine): A longer-chain diamine with applications in biochemistry and materials science.

    1,5-Diaminopentane (Cadaverine): Another longer-chain diamine with distinct biological roles.

Uniqueness

N3-methylbutane-1,3-diamine is unique due to its specific carbon chain length and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specialized applications in various fields .

Properties

Molecular Formula

C5H14N2

Molecular Weight

102.18 g/mol

IUPAC Name

3-N-methylbutane-1,3-diamine

InChI

InChI=1S/C5H14N2/c1-5(7-2)3-4-6/h5,7H,3-4,6H2,1-2H3

InChI Key

JTYYWQRSEPVEHP-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.